molecular formula C40H30N6O6 B4979474 5-[1,3-Benzodioxol-5-yl-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one

5-[1,3-Benzodioxol-5-yl-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one

Cat. No.: B4979474
M. Wt: 690.7 g/mol
InChI Key: BWFPQGQZXICKAK-UHFFFAOYSA-N
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Description

5-[1,3-Benzodioxol-5-yl-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple aromatic rings and functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1,3-Benzodioxol-5-yl-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the indole-based core structure . This reaction requires specific conditions, such as the use of palladium catalysts, appropriate ligands, and bases like cesium carbonate in solvents like toluene or 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[1,3-Benzodioxol-5-yl-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

5-[1,3-Benzodioxol-5-yl-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1,3-Benzodioxol-5-yl-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one involves its interaction with specific molecular targets. For example, it may bind to and inhibit enzymes involved in cell proliferation, leading to anticancer effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1,3-Benzodioxol-5-yl-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

IUPAC Name

5-[1,3-benzodioxol-5-yl-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H30N6O6/c41-39-43(26-13-5-1-6-14-26)35(47)33(36(48)44(39)27-15-7-2-8-16-27)32(25-21-22-30-31(23-25)52-24-51-30)34-37(49)45(28-17-9-3-10-18-28)40(42)46(38(34)50)29-19-11-4-12-20-29/h1-23,32,41-42,47,49H,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFPQGQZXICKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C3=C(N(C(=N)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)O)C6=C(N(C(=N)N(C6=O)C7=CC=CC=C7)C8=CC=CC=C8)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H30N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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